molecular formula C22H17BrN2O3S B12046082 [9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone

[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone

Cat. No.: B12046082
M. Wt: 469.4 g/mol
InChI Key: XRTWHEZZNKXZQY-UHFFFAOYSA-N
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Description

9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with the molecular formula C22H17BrN2O3S and a molecular weight of 469.36 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a thienyl group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multi-step organic reactionsThe bromine atom is usually introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Common Reagents and Conditions:
  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents : Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Properties

Molecular Formula

C22H17BrN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

(9-bromo-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H17BrN2O3S/c1-27-15-7-4-13(5-8-15)21(26)22-25-18(12-17(24-25)20-3-2-10-29-20)16-11-14(23)6-9-19(16)28-22/h2-11,18,22H,12H2,1H3

InChI Key

XRTWHEZZNKXZQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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